molecular formula C20H26N4O3 B4835948 tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B4835948
M. Wt: 370.4 g/mol
InChI Key: CMLZRMFPTKGTBN-UHFFFAOYSA-N
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Description

tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and 4-methylphenylhydrazine.

    Formation of Pyrazole Ring: The 4-methylphenylhydrazine reacts with an appropriate diketone to form the pyrazole ring.

    Coupling Reaction: The pyrazole derivative is then coupled with piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Protection of Piperazine: The piperazine nitrogen is protected with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group attached to the piperazine ring.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study the interactions of piperazine and pyrazole derivatives with biological macromolecules. It may serve as a model compound in drug discovery and development.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The piperazine ring is a common motif in many pharmaceuticals, and the pyrazole moiety adds additional functionality.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate would depend on its specific application. Generally, the piperazine ring can interact with various receptors or enzymes, while the pyrazole moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate lies in its combination of a piperazine ring with a pyrazole moiety, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

tert-butyl 4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-5-7-15(8-6-14)16-13-17(22-21-16)18(25)23-9-11-24(12-10-23)19(26)27-20(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLZRMFPTKGTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate
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tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate
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tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate
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tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate
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tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate
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tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

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